1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene is a complex organic compound that features a benzenesulfonyl group, a diazo group, and a methanesulfonyl group attached to a cyclohexylbenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with sodium azide to form benzenesulfonyl azide. This intermediate can then undergo further reactions to introduce the diazo and methanesulfonyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would generally follow similar principles as laboratory methods, with a focus on scalability and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene involves its ability to act as a diazo transfer reagent. The diazo group can be transferred to other molecules, facilitating the formation of new chemical bonds. This process often involves the formation of reactive intermediates, such as carbenes, which can then participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl azide: A related compound used for introducing diazo groups into other molecules.
Tosyl azide: Another diazo transfer reagent with similar applications.
4-Acetamidobenzenesulfonyl azide: Used in diazo transfer reactions with specific advantages in terms of safety and purification.
Uniqueness
1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations. Its structural complexity also allows for specific interactions in biological and chemical systems, making it a valuable tool in research and development.
Eigenschaften
CAS-Nummer |
848352-95-4 |
---|---|
Molekularformel |
C19H20N2O4S2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1-[benzenesulfonyl(diazo)methyl]sulfonyl-4-cyclohexylbenzene |
InChI |
InChI=1S/C19H20N2O4S2/c20-21-19(26(22,23)17-9-5-2-6-10-17)27(24,25)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2 |
InChI-Schlüssel |
MMFAPVICSPORHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.